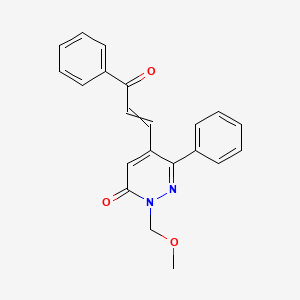
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinone core, phenyl groups, and a methoxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one typically involves multi-step organic reactions. One common route includes the condensation of appropriate aldehydes and ketones to form the enone structure, followed by cyclization and functional group modifications to introduce the methoxymethyl and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable practices to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxymethyl group to a carboxyl group.
Reduction: Reduction of the enone to an alcohol.
Substitution: Halogenation or nitration of the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, which can further be used in various synthetic applications.
科学的研究の応用
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- (E)-2-(3-Oxo-3-phenylprop-1-enyl)thiophene-3-carbaldehyde
- Methyl 2-[4-(3-oxo-3-phenylprop-1-enyl)phenoxy]acetate
Uniqueness
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and application potential.
特性
分子式 |
C21H18N2O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
2-(methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H18N2O3/c1-26-15-23-20(25)14-18(21(22-23)17-10-6-3-7-11-17)12-13-19(24)16-8-4-2-5-9-16/h2-14H,15H2,1H3 |
InChIキー |
NKNJDJWQUPOUSU-UHFFFAOYSA-N |
正規SMILES |
COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)C=CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


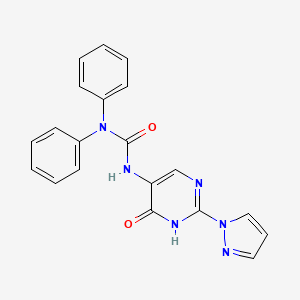

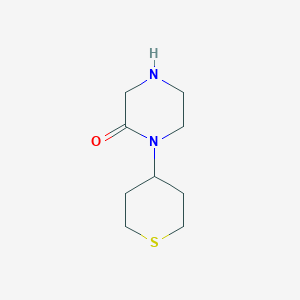
![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)

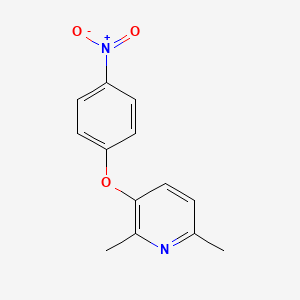

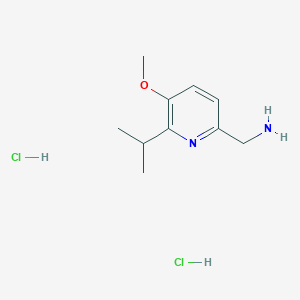

![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)

![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)


